![molecular formula C14H17N3O3S B1673953 Hydroxyfasudil CAS No. 105628-72-6](/img/structure/B1673953.png)
Hydroxyfasudil
Vue d'ensemble
Description
Hydroxyfasudil is a small molecule and an experimental drug . It belongs to the class of organic compounds known as isoquinolones and derivatives, which are aromatic polycyclic compounds containing a ketone bearing isoquinoline moiety . It is a metabolite of fasudil and has been found to exhibit better activity than fasudil .
Synthesis Analysis
Hydroxyfasudil, as a metabolite of fasudil, has been synthesized by Chen et al . Some hydroxyfasudil derivatives such as hydroxyfasudil acetate, hydroxyfasudil phosphate, and 1-methoxyfasudil were designed and synthesized as prodrugs of hydroxyfasudil .Molecular Structure Analysis
The chemical formula of Hydroxyfasudil is C14H17N3O3S . The average weight is 307.368 and the monoisotopic weight is 307.099062115 .Chemical Reactions Analysis
Hydroxyfasudil derivatives such as hydroxyfasudil acetate, hydroxyfasudil phosphate, and 1-methoxyfasudil were designed and synthesized as prodrugs of hydroxyfasudil . The stability of these three compounds was also investigated .Physical And Chemical Properties Analysis
Hydroxyfasudil is a small molecule . The average weight is 307.368 and the monoisotopic weight is 307.099062115 . The chemical formula is C14H17N3O3S .Applications De Recherche Scientifique
Treatment of Subarachnoid Haemorrhage
The intravenous (IV) formulation of Rho-kinase (ROCK) inhibitor fasudil, which hydroxyfasudil is a metabolite of, has been approved for the treatment of subarachnoid haemorrhage since 1995 .
Neurodegenerative Diseases
Fasudil has shown promising preclinical results for various chronic diseases, including neurodegenerative diseases such as amyotrophic lateral sclerosis, Parkinson’s disease, and dementia . Hydroxyfasudil, being an active metabolite of fasudil, might also have potential applications in these areas.
Prodrug Research
Hydroxyfasudil derivatives such as hydroxyfasudil acetate, hydroxyfasudil phosphate, and 1-methoxyfasudil have been designed and synthesised as prodrugs of hydroxyfasudil . These prodrugs were designed to overcome some of the drawbacks of hydroxyfasudil, such as quick metabolisation, weak lipotropy, and poor penetration of the blood–brain barrier .
Stability Research
The stability of hydroxyfasudil derivatives was investigated. It was found that hydroxyfasudil acetate and hydroxyfasudil phosphate are unstable and tend to hydrolyse . Although 1-methoxyfasudil is relatively stable, it readily hydrolyses when coming in contact with acid and water .
Mécanisme D'action
Target of Action
Hydroxyfasudil primarily targets the Rho-associated protein kinase 1 (ROCK1) . ROCK1 is an enzyme that plays a significant role in mediating vasoconstriction and vascular remodeling, which are crucial in the pathogenesis of diseases like pulmonary hypertension .
Mode of Action
Hydroxyfasudil acts as an inhibitor of its primary target, ROCK1 . By inhibiting ROCK1, Hydroxyfasudil interferes with the normal functioning of this enzyme, leading to changes in the cellular processes that ROCK1 regulates.
Biochemical Pathways
The inhibition of ROCK1 by Hydroxyfasudil affects several biochemical pathways. One of the key pathways influenced is the Rho/ROCK signaling pathway . This pathway has protective effects on neurodegenerative diseases . The inhibition of ROCK1 can lead to the improvement of coronary vasodilation, reduction of endoplasmic reticulum stress, and metabolism .
Pharmacokinetics
The pharmacokinetics of Hydroxyfasudil involves its absorption, distribution, metabolism, and excretion (ADME). In a study, it was found that after oral administration, the concentrations of Hydroxyfasudil in blood were mostly very low . The peak concentration of Hydroxyfasudil was found to be smaller after colonic release compared with oral or ileal administration .
Result of Action
The inhibition of ROCK1 by Hydroxyfasudil results in several molecular and cellular effects. For instance, it has been found to protect against HIV-1 Tat-induced dysfunction of tight junction and neprilysin/Aβ transfer receptor expression in mouse brain microvessels . This suggests that Hydroxyfasudil could potentially be beneficial in the treatment of neurodegenerative disorders.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Hydroxyfasudil. For instance, in the context of myocardial ischemia/reperfusion (I/R) injury, Hydroxyfasudil has been found to exert a cardioprotective function . .
Safety and Hazards
Propriétés
IUPAC Name |
5-(1,4-diazepan-1-ylsulfonyl)-2H-isoquinolin-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c18-14-12-3-1-4-13(11(12)5-7-16-14)21(19,20)17-9-2-6-15-8-10-17/h1,3-5,7,15H,2,6,8-10H2,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAVGJDAFCZAWSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)S(=O)(=O)C2=CC=CC3=C2C=CNC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00147222 | |
Record name | 1-(1-Hydroxy-5-isoquinolinesulfonyl)homopiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00147222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hydroxyfasudil | |
CAS RN |
105628-72-6 | |
Record name | Hydroxyfasudil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=105628-72-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | HA 1100 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105628726 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hydroxyfasudil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04707 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 1-(1-Hydroxy-5-isoquinolinesulfonyl)homopiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00147222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | HYDROXYFASUDIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EYH4AU7P63 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does hydroxyfasudil interact with ROCK and what are the downstream effects of this interaction?
A1: Hydroxyfasudil acts as an ATP-competitive inhibitor of ROCK, primarily targeting the isoforms ROCK1 and ROCK2. [] By inhibiting ROCK, hydroxyfasudil prevents the phosphorylation of several downstream targets, including the myosin-binding subunit of myosin light chain phosphatase (MYPT1). [, , , , ] This inhibition of MYPT1 phosphorylation leads to increased myosin light chain phosphatase (MLCP) activity, promoting smooth muscle relaxation and vasodilation. [, , , , ] Additionally, hydroxyfasudil has been shown to increase endothelial nitric oxide synthase (eNOS) expression and activity, further contributing to its vasodilatory and protective effects in various disease models. [, , ]
Q2: Does hydroxyfasudil demonstrate selectivity for specific ROCK isoforms?
A2: Yes, hydroxyfasudil exhibits a preference for inhibiting ROCK1 and ROCK2 compared to other kinases. [] While it can inhibit Rho-kinase α and β with high potency (97.6% and 97.7% inhibition at 10 μM), it does not significantly inhibit other protein kinases at the same concentration. []
Q3: What is the role of Rho-kinase in regulating vascular tone, and how does hydroxyfasudil interfere with this process?
A3: Rho-kinase plays a crucial role in regulating vascular tone by modulating the sensitivity of smooth muscle contractile proteins to calcium. [, ] It achieves this by phosphorylating MYPT1, which inhibits MLCP, leading to increased myosin light chain (MLC) phosphorylation and smooth muscle contraction. [, ] Hydroxyfasudil, by inhibiting ROCK, effectively shifts this balance towards relaxation by preventing MYPT1 phosphorylation, ultimately leading to vasodilation. [, , , ]
Q4: Can you elaborate on the relationship between hydroxyfasudil, eNOS, and its implications for vascular health?
A4: Studies have shown that hydroxyfasudil can upregulate eNOS expression and activity, leading to increased nitric oxide (NO) production. [, , ] NO is a potent vasodilator and plays a crucial role in maintaining vascular health. [, , ] By enhancing eNOS activity, hydroxyfasudil contributes to its vasoprotective effects in conditions like ischemia-reperfusion injury and pulmonary hypertension. [, ]
Q5: What is the molecular formula and molecular weight of hydroxyfasudil?
A5: The molecular formula of hydroxyfasudil is C16H21N3O4S. Its molecular weight is 347.42 g/mol.
Q6: Is there any information available regarding the spectroscopic data of hydroxyfasudil?
A6: While the provided research papers primarily focus on the pharmacological aspects of hydroxyfasudil, detailed spectroscopic data (e.g., NMR, IR) is not explicitly presented.
A6: The provided research articles primarily focus on the pharmacological and therapeutic potential of hydroxyfasudil. They do not delve into details regarding the aforementioned aspects.
Q7: How is hydroxyfasudil metabolized in the body?
A7: Hydroxyfasudil is an active metabolite of fasudil, primarily metabolized by the enzyme aldehyde oxidase (AO). [] There are species differences in the metabolism of fasudil to hydroxyfasudil, with significant differences observed between rats, humans, and dogs. []
Q8: Are there any sex differences in the pharmacokinetics of hydroxyfasudil?
A8: Studies in rats indicate that the AO activity responsible for converting fasudil to hydroxyfasudil is gender-dependent, suggesting potential sex differences in the pharmacokinetics of hydroxyfasudil. []
Q9: What preclinical models have been used to investigate the therapeutic potential of hydroxyfasudil?
A9: Several animal models have been employed to investigate the effects of hydroxyfasudil, including models of subarachnoid hemorrhage, cerebral ischemia, cystitis, pulmonary hypertension, coronary vasospasm, and cardiac allograft vasculopathy. [, , , , , , ] These studies have provided valuable insights into its potential therapeutic applications.
Q10: What are the main findings from preclinical studies on the therapeutic efficacy of hydroxyfasudil?
A10: Preclinical studies have demonstrated the efficacy of hydroxyfasudil in reducing cerebral vasospasm, improving bladder function, alleviating pulmonary hypertension, protecting against ischemia-reperfusion injury, suppressing cardiac allograft vasculopathy, and reducing cognitive impairments. [, , , , , ] These findings highlight its therapeutic potential in various disease states.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.